molecular formula C8H4Cl2F2O2 B1413378 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde CAS No. 1803787-09-8

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde

Cat. No.: B1413378
CAS No.: 1803787-09-8
M. Wt: 241.02 g/mol
InChI Key: DMNDQSSDXKQAAE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F2O2. It appears as a white to light yellow crystalline powder and is utilized in various fields such as medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde involves several steps. One common method includes the chlorination of 5-(difluoromethoxy)benzaldehyde, followed by purification processes to obtain the desired compound. Industrial production methods often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde can be compared with other similar compounds such as:

    2,4-Dichlorobenzaldehyde: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    5-(Difluoromethoxy)benzaldehyde: Lacks the chlorine atoms, affecting its chemical behavior and uses.

    2,4-Dichloro-5-methoxybenzaldehyde: Contains a methoxy group instead of difluoromethoxy, leading to variations in its properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDQSSDXKQAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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